molecular formula C18H32N2O4 B2648847 DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate CAS No. 2102411-24-3

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate

Cat. No.: B2648847
CAS No.: 2102411-24-3
M. Wt: 340.464
InChI Key: HGABFQIEFWWTDF-UHFFFAOYSA-N
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Description

DI-Tert-butyl 2,8-diazaspiro[45]decane-2,8-dicarboxylate is a complex organic compound with the molecular formula C18H32N2O4 It is characterized by a spirocyclic structure, which includes two nitrogen atoms and two tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate typically involves the reaction of appropriate diamines with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate as a starting material, which is then subjected to further chemical transformations to introduce the second tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is unique due to its dual tert-butyl ester groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate is a synthetic compound notable for its unique structural features, which contribute to its biological activities. This compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. Understanding its biological activity is essential for potential applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C14H24N2O3
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 1061683-09-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that this compound may interact with specific biological pathways, potentially influencing signal transduction mechanisms. The presence of nitrogen atoms in the spiro structure allows for interactions with various biological targets, including enzymes and receptors.

Case Studies and Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .
  • Cytotoxic Effects : In vitro assays have shown that this compound displays cytotoxic effects on cancer cell lines. The compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Preliminary research suggests that this compound may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionModulates neurotransmitter release

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Inhibition Studies : High concentrations (50 µM) resulted in significant inhibition of target enzymes related to microbial pathogenesis .
  • Cell Viability Assays : Results indicated a reduction in cell viability in treated cancer cells compared to controls, supporting its potential as a therapeutic agent .

Properties

IUPAC Name

ditert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O4/c1-16(2,3)23-14(21)19-10-7-18(8-11-19)9-12-20(13-18)15(22)24-17(4,5)6/h7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGABFQIEFWWTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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